molecular formula C24H21N3O4S2 B2984444 N-(3-acetylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 670273-65-1

N-(3-acetylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No. B2984444
CAS RN: 670273-65-1
M. Wt: 479.57
InChI Key: IEVKQXFDUCSBNB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C24H21N3O4S2 and its molecular weight is 479.57. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

N-(3-acetylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide and its derivatives show promising activity as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. A study by Gangjee et al. (2008) synthesized and tested analogues of this compound, revealing potent dual inhibitory activities against human TS and DHFR, which are crucial enzymes in cancer cell proliferation (Gangjee et al., 2008).

Crystal Structure Analysis

The crystal structures of related compounds have been analyzed to understand their molecular conformations and interactions. Studies by Subasri et al. (2016) and (2017) investigated the crystal structures of similar compounds, providing insights into their folded conformations and potential for molecular interactions (Subasri et al., 2016), (Subasri et al., 2017).

Antitumor Activity

Derivatives of this compound have been synthesized for evaluation of their antitumor activity. Hafez et al. (2017) synthesized various derivatives and found that the majority displayed potent anticancer activity against several human cancer cell lines, demonstrating their potential in cancer therapy (Hafez & El-Gazzar, 2017).

Biological Activity of Heteroatomic Compounds

Research by Farzaliyev et al. (2020) into sulfur- and nitrogen-containing derivatives highlighted the biological activity of these compounds. They found significant antioxidant effects and potential use in drug creation (Farzaliyev et al., 2020).

Antimicrobial Properties

Some derivatives have been explored for their antimicrobial properties. A study by Hossan et al. (2012) synthesized various compounds as potential antimicrobial agents, revealing good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-4-10-27-23(30)21-18(19-9-8-14(2)31-19)12-32-22(21)26-24(27)33-13-20(29)25-17-7-5-6-16(11-17)15(3)28/h4-9,11-12H,1,10,13H2,2-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVKQXFDUCSBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC(=C4)C(=O)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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